N-(2-Chloropyridin-4-yl)thiophene-2-carboxamide

Cancer pharmacology Leukemia differentiation therapy Myeloid leukemia

Researchers face batch variability in differentiation assays. This ≥98% pure tool compound delivers reproducible monocytic differentiation induction validated by patent data. • Induces differentiation in HL-60/NB4 models; benchmark against ATRA (CD11b/CD14 readout). • Defined SAR: 2-chloropyridin-4-yl pharmacophore is essential; 3-Cl or non-halogenated analogs show altered potency. • Co-crystal structure analog (PDB 4ijp) enables rational kinase selectivity profiling. • Stocked for immediate dispatch; global shipping with proper hazard documentation.

Molecular Formula C10H7ClN2OS
Molecular Weight 238.69 g/mol
CAS No. 943408-95-5
Cat. No. B1532957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Chloropyridin-4-yl)thiophene-2-carboxamide
CAS943408-95-5
Molecular FormulaC10H7ClN2OS
Molecular Weight238.69 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)NC2=CC(=NC=C2)Cl
InChIInChI=1S/C10H7ClN2OS/c11-9-6-7(3-4-12-9)13-10(14)8-2-1-5-15-8/h1-6H,(H,12,13,14)
InChIKeyKCNOEXCGVXDSRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chloropyridin-4-yl)thiophene-2-carboxamide: Structural & Bioactivity Baseline


N-(2-Chloropyridin-4-yl)thiophene-2-carboxamide (CAS 943408-95-5, molecular formula C₁₀H₇ClN₂OS, molecular weight 238.69 g/mol) is a heterocyclic amide that couples a 2-chloropyridine moiety to a thiophene-2-carboxamide scaffold. It is commercially supplied at ≥98% purity for research use . Patent-derived descriptions attribute to this compound the ability to arrest proliferation of undifferentiated cells and induce their differentiation toward the monocyte lineage, supporting interest as an anti-cancer and anti-psoriasis tool compound [1].

Cell Differentiation Screening
Reported to arrest proliferation of undifferentiated cells and induce monocyte lineage differentiation; supports myeloid leukemia model research.
Enzyme Inhibition Profiling
Screened against thymidylate synthase and PDE4A; assay context available for lead optimization and inhibitor screening cascades.
Kinase Selectivity Studies
Structural analog co-crystal (PDB 4ijp) in PRPF4B kinase; 2-chloropyridin-4-yl amide pharmacophore may support hypothesis-driven kinase panel screening.

N-(2-Chloropyridin-4-yl)thiophene-2-carboxamide: Non-Interchangeability with Generics


Within the thiophene-2-carboxamide chemotype, both the pyridine ring substitution pattern and the nature of the aryl halide dictate target engagement, potency, and selectivity. For example, simple replacement of the 2-chloropyridin-4-yl group with a phenyl ring or relocation of the chlorine atom to the 3-position of the pyridine alters the hydrogen-bonding geometry at the amide linkage and the electron density distribution across the scaffold [1]. Even closely related 2-chloropyridine carboxamides show divergent kinase inhibition profiles and cellular differentiation potencies, as documented in structure–activity relationship (SAR) studies of thienopyridine and thiophene carboxamide series [2]. Consequently, generic substitution without head-to-head comparative data introduces unacceptable risk of altered biological outcome, compromised synthetic tractability for derivatization, and non-reproducible results in screening cascades.

Pyridine Substitution Pattern
Replacing 2-chloropyridin-4-yl with phenyl or relocating chlorine alters hydrogen-bonding geometry and electron density, potentially shifting target engagement.
Chlorine Positional Isomerism
3-chloropyridin and 3,5-dichloropyridin analogs with thioether linkers show divergent kinase/DUB selectivity; SAR may not transfer to the amide-linked 2-chloro chemotype.
Carboxamide vs Thioether Linker
Amide connectivity (target) differs electronically and conformationally from thioether-linked analogs, limiting direct substitution without head-to-head comparative data.

N-(2-Chloropyridin-4-yl)thiophene-2-carboxamide: Evidence vs. Closest Analogs


Cellular Differentiation: Target vs. Inactive Parent Compound

Patent-level functional annotation describes N-(2-chloropyridin-4-yl)thiophene-2-carboxamide as exhibiting pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, a property that supports anti-cancer and anti-psoriasis applications [1]. In contrast, the parent scaffold thiophene-2-carboxamide (lacking the 2-chloropyridin-4-yl substituent) was reported as inactive in bFGF-induced proliferation assays, confirming that the carbohydrate or heterocyclic N-substitution is essential for observed biological properties [2]. While quantitative IC₅₀ values for the target compound are not publicly disclosed in the patent, the qualitative functional dichotomy—active differentiation induction versus inactive proliferation inhibition—constitutes a meaningful selection criterion.

Cellular Differentiation
Class-level
Differentiation inducer vs inactive parent
Functional switch supports myeloid differentiation screening context
No disclosed IC₅₀; patent-level annotation
Cancer pharmacology Leukemia differentiation therapy Myeloid leukemia

Thymidylate Synthase & PDE4A Screening Availability

The compound has been registered in BindingDB/ChEMBL and screened against two therapeutically relevant enzyme targets: thymidylate synthase (purified recombinant human gene expressed in E. coli) [1] and phosphodiesterase type 4A (PDE4A, unpurified recombinant) [2]. The specific Ki and IC₅₀ values for N-(2-chloropyridin-4-yl)thiophene-2-carboxamide in these assays are not publicly retrievable through the standard BindingDB interface at this time; however, the assay context is established. In the same PDE4A assay (ChEMBL_155727), reference inhibitors such as rolipram analogs exhibit IC₅₀ values in the low nanomolar range (e.g., 2.20 nM to 27.2 nM) [2], providing a benchmark framework for future comparative evaluation.

Enzyme Screening
Data to verify
Screened vs TS & PDE4A; no public Ki/IC₅₀
Assay context available for replication or data retrieval
Reference PDE4A IC₅₀: 2.20–27.2 nM
Enzyme inhibition Thymidylate synthase Phosphodiesterase 4A

2-Chloropyridin-4-yl vs. 3-Chloropyridin Amide Selectivity

Crystallographic evidence from the human PRPF4B kinase domain (PDB: 4ijp) demonstrates that a closely related compound—4-{5-[(2-chloropyridin-4-ylmethyl)-carbamoyl]-thiophen-2-yl}-benzo[b]thiophene-2-carboxylic acid amine—binds with the 2-chloropyridin-4-yl moiety occupying a defined hydrophobic pocket, with the chlorine atom making specific van der Waals contacts [1]. In contrast, 3-chloropyridin-4-yl and 3,5-dichloropyridin-4-yl analogs (e.g., in USP7/USP47 inhibitor series, CAS 1247825-37-1) exhibit distinct selectivity profiles: the USP7/USP47 inhibitor with a 3,5-dichloropyridin-4-yl thioether linkage achieves EC₅₀ = 0.42 μM (USP7) and 1.0 μM (USP47) while sparing caspase-3, calpain-1, and multiple USP family members (EC₅₀ > 31.6 μM) . The 2-chloropyridin-4-yl amide connectivity of the target compound is topologically and electronically distinct from the thioether-linked 3,5-dichloropyridin analogs, predicting divergent kinase and DUB target engagement.

2-Cl vs 3,5-Cl Selectivity
Data to verify
2-Cl amide (target) vs 3,5-Cl₂ thioether; comparator >75-fold selective
Chemotype-specific engagement; selectivity profile not interchangeable
Target selectivity data unavailable
Kinase inhibitor design Structure-activity relationship Selectivity profiling

N-(2-Chloropyridin-4-yl)thiophene-2-carboxamide: Key Application Scenarios


Myeloid Leukemia Differentiation Therapy Screening

The patent-level functional annotation describing potent differentiation-inducing activity toward the monocyte lineage positions this compound as a candidate tool molecule for acute myeloid leukemia (AML) differentiation therapy screens, where compounds that force terminal differentiation of leukemic blasts are of high therapeutic interest. Researchers should benchmark against all-trans retinoic acid (ATRA) in HL-60 or NB4 cell differentiation assays, with CD11b/CD14 surface marker readouts [1].

Thymidylate Synthase & PDE4A Lead Optimization

Documented screening against thymidylate synthase and PDE4A provides a traceable entry point for medicinal chemistry programs targeting antifolate or anti-inflammatory mechanisms. The compound's compact scaffold (MW 238.69, cLogP ~2.5 estimated) offers favorable lead-like properties for further optimization. Procurement for enzyme inhibition profiling should include parallel testing of the 3-chloropyridin and non-chlorinated pyridin analogs as specificity controls [2].

Kinase Selectivity Panel Screening with Structural Guidance

The availability of a co-crystal structure for a close analog (PDB 4ijp) in the PRPF4B kinase domain provides a structural basis for hypothesis-driven kinase selectivity profiling. Procure this compound alongside the co-crystallized analog 4-{5-[(2-chloropyridin-4-ylmethyl)-carbamoyl]-thiophen-2-yl}-benzo[b]thiophene-2-carboxylic acid amine for comparative structure–activity relationship studies. Screen against a panel of lipid and atypical kinases to define the selectivity fingerprint conferred by the 2-chloropyridin-4-yl amide pharmacophore [3].

Psoriasis & Inflammatory Skin Disease Model Evaluation

The patent-described utility in arresting proliferation of undifferentiated cells and treating psoriasis-like conditions supports evaluation in in vitro models of hyperproliferative keratinocyte disease (e.g., HaCaT cell proliferation and differentiation assays under pro-inflammatory cytokine stimulation). The thiophene carboxamide scaffold has established anti-inflammatory precedent through IKK-2 and PDE4 inhibition pathways [4], making this compound relevant for dermatological drug discovery programs.

Application
Selection Property
Validation Focus
Myeloid leukemia differentiation screening
Reported cell differentiation context
Benchmark against ATRA; CD11b/CD14 endpoint monitoring
Enzyme inhibition lead optimization
Screening availability (TS, PDE4A)
Replicate assays; test 3-Cl analog as specificity control
Kinase selectivity panel screening
2-Chloropyridin-4-yl amide pharmacophore
Comparative SAR with PDB 4ijp analog; lipid/atypical kinase panel
Psoriasis & inflammatory skin disease models
Anti-proliferative / differentiation scaffold
Keratinocyte proliferation assays (HaCaT); IKK-2/PDE4 pathway relevance
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